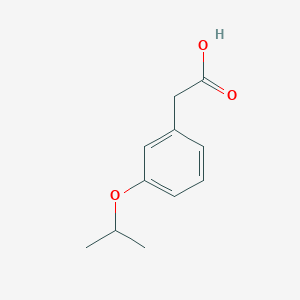

2-(3-Isopropoxyphenyl)acetic acid

Description

Contextualization within Organic Chemistry and Phenylacetic Acid Derivatives

2-(3-Isopropoxyphenyl)acetic acid, with the chemical formula C₁₁H₁₄O₃, belongs to the family of phenylacetic acids. hongglory.com These compounds are characterized by a phenyl group attached to an acetic acid moiety. Current time information in Bangalore, IN. Phenylacetic acids are weak organic acids and serve as important building blocks in organic synthesis. Current time information in Bangalore, IN.

The synthesis of phenylacetic acid derivatives can be achieved through various methods, including the oxidation of styrenes and the hydrolysis of benzyl (B1604629) cyanides. Current time information in Bangalore, IN. The specific structure of this compound, featuring an isopropoxy group at the meta-position of the phenyl ring, influences its chemical reactivity and potential biological interactions. This substitution pattern is a key determinant of the molecule's properties compared to other isomers, such as the more studied 2-(4-isopropoxyphenyl)acetic acid.

Significance in Contemporary Chemical Science and Research Domains

Phenylacetic acid and its derivatives are significant in several areas of chemical and biological research. They are recognized as crucial intermediates in the synthesis of a wide range of pharmaceuticals. For instance, derivatives of phenylacetic acid form the structural core of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

The broader class of phenylacetic acid derivatives has been investigated for various therapeutic applications. Research has shown that certain derivatives possess potential as anticancer and neuroprotective agents. Furthermore, some have been explored as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are relevant in the management of metabolic disorders. The parent compound, phenylacetic acid, is also used to treat acute hyperammonemia in patients with urea (B33335) cycle disorders. drugbank.com While these applications highlight the importance of the phenylacetic acid scaffold, specific research into the significance of the 3-isopropoxy substitution pattern of the title compound is not extensively documented in publicly available literature.

Overview of Current Research Trajectories and Gaps

A review of the current scientific literature reveals that while the broader family of phenylacetic acid derivatives is a vibrant area of research, this compound itself appears to be a less-explored molecule. The compound is commercially available, suggesting its use in research and development. hongglory.comfluorochem.co.uk However, detailed studies on its synthesis, biological activity, and potential applications are sparse.

The primary research gap appears to be the lack of in-depth investigation into the specific properties and potential uses of this compound. While its structural analog, 2-(4-isopropoxyphenyl)acetic acid, has been studied for its cytotoxic effects on cancer cell lines and neuroprotective properties, similar dedicated studies for the 3-isopropoxy isomer are not readily found. This indicates a significant opportunity for future research to explore whether the change in the isopropoxy group's position on the phenyl ring leads to novel biological activities or improved properties. Future research could focus on the synthesis of a series of related derivatives, investigation of their structure-activity relationships, and evaluation of their potential in medicinal chemistry and materials science.

| Property | Value |

| Chemical Formula | C₁₁H₁₄O₃ |

| CAS Number | 146031-94-9 |

| Molar Mass | 194.23 g/mol |

| Synonyms | 3-Isopropoxyphenylacetic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQHMGUMVCESKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586275 | |

| Record name | {3-[(Propan-2-yl)oxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146031-94-9 | |

| Record name | {3-[(Propan-2-yl)oxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(propan-2-yloxy)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(3-Isopropoxyphenyl)acetic Acid

Ester Hydrolysis Approaches

A principal and direct method for the preparation of this compound is through the hydrolysis of its corresponding esters, such as methyl or ethyl 2-(3-isopropoxyphenyl)acetate. This transformation can be effectively carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This process typically involves heating the ester in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), with an excess of water. The reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, a large volume of water is often employed. The mechanism involves the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Alternatively, saponification offers an irreversible pathway to the carboxylate salt, which is then acidified in a subsequent workup step to yield the final carboxylic acid. Common bases used for this purpose include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. This method is often preferred due to its irreversibility and typically high yields.

| Hydrolysis Method | Reagents | Key Conditions | Product |

| Acid-Catalyzed | Ester, Water, Strong Acid (e.g., H₂SO₄) | Heating (Reflux) | This compound & Alcohol |

| Base-Catalyzed | Ester, Strong Base (e.g., NaOH) | Heating | Sodium 2-(3-isopropoxyphenyl)acetate & Alcohol |

Following the base-catalyzed hydrolysis, an acidification step (e.g., with HCl) is required to protonate the carboxylate salt and obtain the final carboxylic acid.

Precursor-Based Synthesis and Alkylation Reactions

The synthesis of this compound can also be achieved by constructing the acetic acid side chain on a pre-existing 3-isopropoxyphenyl core. A common strategy involves the use of 3-isopropoxyphenylacetonitrile as a key intermediate.

The synthesis often starts from 3-isopropoxyphenol, which can be converted to 3-isopropoxybenzyl chloride. Subsequent reaction with a cyanide salt, such as sodium cyanide (NaCN), yields 3-isopropoxyphenylacetonitrile. The nitrile group can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

Another significant precursor-based approach is the Willgerodt-Kindler reaction. This reaction allows for the conversion of 3-isopropoxyacetophenone to 2-(3-isopropoxyphenyl)thioacetamide, which can then be hydrolyzed to the target acetic acid derivative. The Willgerodt-Kindler reaction typically involves heating the aryl ketone with sulfur and a secondary amine, such as morpholine. wikipedia.orgresearchgate.netthieme-connect.denih.gov The resulting thioamide is a versatile intermediate that can be converted to the carboxylic acid through vigorous hydrolysis. wikipedia.org

Advanced Synthetic Strategies and Method Development

Catalytic Approaches in Organic Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of aryl acetic acids like this compound, catalytic carbonylation reactions represent a powerful approach.

One such method involves the palladium-catalyzed carbonylation of 3-isopropoxybenzyl halides. In this process, a benzyl (B1604629) halide (e.g., 3-isopropoxybenzyl chloride or bromide) is treated with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, often an alcohol to form an ester which is subsequently hydrolyzed. This method offers a direct route to introduce the carboxylic acid moiety. The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent.

| Step | Transformation | Key Reagents | Potential for Optimization |

| 1 | Etherification | 3-hydroxyphenol, 2-bromopropane, Base | Base type and amount, solvent, temperature |

| 2 | Halogenation/Functionalization | 3-isopropoxybenzene derivative | Halogenating agent, reaction conditions |

| 3 | Carbon chain extension | e.g., Cyanation or Carbonylation | Catalyst system, pressure, temperature |

| 4 | Hydrolysis | Ester or Nitrile intermediate | Acid/base concentration, temperature, time |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is becoming increasingly important in the design of synthetic routes for pharmaceuticals and fine chemicals. sphinxsai.com The goal is to develop more environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, for instance, are often more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste and often enable milder reaction conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By evaluating different synthetic pathways through the lens of these principles, more sustainable and environmentally friendly methods for the production of this compound can be developed.

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is dictated by the interplay of its two primary functional components: the carboxylic acid moiety and the substituted aromatic ring. The carboxylic acid group is the primary site for nucleophilic acyl substitution, while the isopropoxyphenyl ring is susceptible to electrophilic aromatic substitution.

Fundamental Reaction Mechanisms of Carboxylic Acids

Carboxylic acids are characterized by the carboxyl group (-COOH), which consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. jackwestin.com The chemistry of this group is dominated by the polarization of the carbonyl group, where the electronegative oxygen atom draws electron density from the carbonyl carbon, rendering it electrophilic. khanacademy.org

The fundamental reaction mechanism for carboxylic acids is nucleophilic acyl substitution. jackwestin.comkhanacademy.org In this two-step process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.commasterorganicchemistry.com Subsequently, the leaving group, which is typically the hydroxyl group (-OH), is eliminated, and the carbonyl group is reformed. youtube.com The -OH group is a poor leaving group, and thus, the reaction often requires acid catalysis to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, or conversion of the hydroxyl group into a better leaving group. libretexts.orgopenstax.orglibretexts.org

Nucleophilic Substitution and Addition Reactions involving the Carboxylic Acid Moiety

The carboxylic acid moiety of this compound can undergo a variety of nucleophilic substitution and addition reactions to yield a range of derivatives. These transformations are crucial for the synthesis of esters, amides, and other functionalized analogs.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. libretexts.orgopenstax.org This reaction, known as Fischer esterification, is an equilibrium process. openstax.orglumenlearning.com The mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol, and subsequent elimination of water. libretexts.orgopenstax.orglibretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.com Therefore, a coupling agent such as dicyclohexylcarbodiimide (DCC) is often used. jackwestin.comkhanacademy.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. khanacademy.org

Acid Chloride Formation: Carboxylic acids can be converted to more reactive acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orgopenstax.org The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group that is subsequently displaced by a chloride ion. libretexts.orgopenstax.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com

| Reaction Type | Reagent(s) | Product | General Mechanism |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Acid-catalyzed nucleophilic acyl substitution openstax.org |

| Amide Formation | Amine (R'-NH₂), DCC | Amide | Activation of carboxylic acid followed by nucleophilic attack jackwestin.comkhanacademy.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Conversion of -OH to a better leaving group libretexts.orgopenstax.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Nucleophilic addition of hydride |

Electrophilic Aromatic Substitution on the Isopropoxyphenyl Ring

The isopropoxyphenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the two substituents on the ring: the isopropoxy group and the acetic acid side chain.

The isopropoxy group (-OCH(CH₃)₂) is an ortho-, para-directing and activating group. The oxygen atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. msu.edu Conversely, the carboxymethyl group (-CH₂COOH) is a meta-directing and deactivating group. The carboxylic acid group is electron-withdrawing, which destabilizes the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. msu.edu

In this compound, the isopropoxy group is at position 3. Therefore, it will direct incoming electrophiles to the ortho positions (2 and 4) and the para position (6). The deactivating carboxymethyl group at position 1 will direct to the meta positions (3 and 5), but its influence is generally weaker than the activating isopropoxy group. Consequently, electrophilic substitution is most likely to occur at the positions activated by the isopropoxy group, primarily positions 4 and 6, and to a lesser extent, position 2, due to potential steric hindrance from the adjacent acetic acid side chain.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst like AlCl₃. wikipedia.org

| Substituent | Position | Effect on Reactivity | Directing Influence | Predicted Major Substitution Positions |

|---|---|---|---|---|

| Isopropoxy (-OCH(CH₃)₂) | 3 | Activating | Ortho, Para (positions 2, 4, 6) | 4 and 6 |

| Carboxymethyl (-CH₂COOH) | 1 | Deactivating | Meta (positions 3, 5) |

Derivatization Reactions for Functionalization and Analog Synthesis

Derivatization of this compound is a key strategy for the synthesis of analogs with modified properties and for analytical purposes. These reactions typically target the carboxylic acid function to create new compounds for structure-activity relationship studies or to enhance detectability in analytical methods like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Common derivatization strategies for the carboxylic acid group include:

Esterification: Conversion to methyl or ethyl esters is a common practice to increase volatility for GC analysis.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide can be used to form trimethylsilyl (TMS) derivatives. taylorandfrancis.com

Amidation: Coupling with amines can be used to introduce specific functionalities or labels. For instance, reacting the carboxylic acid with a fluorescently tagged amine in the presence of a coupling agent allows for sensitive detection in bioassays. thermofisher.com

These derivatization reactions allow for the systematic modification of the molecule's physicochemical properties, which is essential in medicinal chemistry for optimizing biological activity.

Stereochemical Considerations in Synthesis and Reactions

Chiral Synthesis and Resolution Techniques

While this compound itself is achiral, the introduction of a substituent at the α-carbon (the carbon atom adjacent to the carboxyl group) creates a chiral center, leading to the existence of enantiomers. The synthesis of single enantiomers of such α-substituted analogs is of significant interest in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov

Methods for obtaining enantiomerically pure compounds fall into two main categories: chiral synthesis and resolution.

Chiral Synthesis (Asymmetric Synthesis): This approach aims to directly synthesize the desired enantiomer. This can be achieved through various strategies, including:

Use of a Chiral Pool: Starting from a readily available enantiopure starting material. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.

Asymmetric Catalysis: Employing a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to favor the formation of one enantiomer over the other. nih.gov Asymmetric hydrogenation is a powerful technique for establishing stereocenters. rsc.org

Resolution Techniques: These methods involve the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. A common approach for resolving racemic carboxylic acids is through the formation of diastereomeric salts. google.com

The racemic acid is treated with an enantiomerically pure chiral base (e.g., a chiral amine like (+)-1-phenylethylamine) to form a mixture of diastereomeric salts. google.com

These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.

After separation, the desired diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid. google.com

The choice of resolving agent and solvent system is critical for achieving efficient separation of the diastereomeric salts. google.com

Stereoselective Transformations

The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For this compound, which possesses a chiral center at the α-carbon of the acetic acid moiety, several stereoselective strategies can be employed to obtain the desired enantiomer in high purity. These methods primarily include enzymatic kinetic resolution, classical resolution via diastereomeric salt formation, and asymmetric synthesis. While specific studies on the stereoselective transformations of this compound are not extensively documented in publicly available literature, principles derived from structurally similar 2-arylpropionic acids (profens) and other phenylacetic acid derivatives are highly applicable.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound or its ester derivatives, lipases can selectively catalyze either the esterification of the acid or the hydrolysis of the ester.

For instance, a racemic ester of this compound can be subjected to hydrolysis in the presence of a lipase, such as Candida antarctica lipase B (CALB). The enzyme will preferentially hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (S)-ester) largely unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by conventional methods like extraction or chromatography. The enantiomeric excess (ee) of the products is a critical measure of the success of the resolution. High enantioselectivity (E-value) of the enzyme is crucial for achieving high enantiomeric purities of both the product and the remaining substrate.

Classical Resolution via Diastereomeric Salt Formation

A well-established method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. Racemic this compound can be treated with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, in a suitable solvent. nih.govlibretexts.org This reaction forms a pair of diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine].

Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. researchgate.netsemanticscholar.org The less soluble diastereomer will crystallize out of the solution first, allowing for its separation by filtration. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid. The choice of the resolving agent and the crystallization solvent is critical for the efficiency of the separation and is often determined empirically. nih.gov

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound from a prochiral precursor, thus avoiding the 50% theoretical yield limitation of kinetic resolutions. For the synthesis of enantiomerically enriched this compound, several asymmetric strategies can be envisioned based on established methodologies for related compounds.

One common approach is the asymmetric hydrogenation of a prochiral α,β-unsaturated precursor, such as 2-(3-isopropoxyphenyl)propenoic acid. This reaction utilizes a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, with chiral phosphine ligands. The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer of the product in excess.

Another potential route is the asymmetric alkylation of a derivative of (3-isopropoxyphenyl)acetonitrile or a related ester enolate. This involves the use of a chiral base or a chiral phase-transfer catalyst to control the stereochemistry of the electrophilic addition of a methyl group or its equivalent to the α-position.

The following table summarizes representative stereoselective transformations that are applicable to this compound, based on analogous transformations of structurally similar compounds.

| Transformation | Substrate | Reagent/Catalyst | Product | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |

| Enzymatic Kinetic Resolution (Hydrolysis) | Racemic methyl 2-phenylpropanoate | Candida rugosa lipase | (S)-2-phenylpropanoic acid | >95% ee | N/A |

| Enzymatic Kinetic Resolution (Esterification) | Racemic 2-phenylpropanoic acid | Candida antarctica lipase B (CALB), Ethanol | (R)-ethyl 2-phenylpropanoate | >98% ee | N/A |

| Classical Resolution | Racemic 2-phenylpropanoic acid | (R)-1-phenylethylamine | Diastereomeric salts | High de after crystallization | nih.gov |

| Asymmetric Hydrogenation | 2-phenylpropenoic acid | [Rh(COD)2]BF4, (R,R)-Me-DuPhos | (R)-2-phenylpropanoic acid | >99% ee | N/A |

Note: The data in this table are representative examples for structurally similar compounds and are intended to illustrate the potential outcomes for stereoselective transformations of this compound. Specific results for the target compound may vary.

Structure Activity Relationship Sar Studies

Mechanistic Basis of Structure-Activity Correlation

The interaction of 2-(3-Isopropoxyphenyl)acetic acid and its analogs with their biological targets, primarily enzymes like cyclooxygenase (COX), forms the mechanistic basis of their structure-activity correlation. The binding of these molecules within the active site of enzymes such as COX-2 is a key determinant of their anti-inflammatory activity. nih.govmdpi.com This interaction is often governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, the carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), can form crucial hydrogen bonds with amino acid residues like arginine within the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that correlate the biological activity of a series of compounds with their physicochemical properties. These methodologies aim to develop predictive models that can guide the design of new, more potent molecules. For compounds related to this compound, various QSAR approaches have been employed.

Two-dimensional QSAR (2D-QSAR) models have been developed using descriptors such as the count of chlorine atoms, nitro groups, and hydroxyl groups, which have been shown to significantly contribute to biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed picture by considering the steric and electrostatic fields of the molecules. mdpi.comeijppr.com These models have demonstrated good predictive ability, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.goveijppr.com The insights gained from these models, particularly from the contour maps generated, help in understanding the structural requirements for enhanced activity. mdpi.com

Impact of Structural Modifications on Molecular Interactions and Properties

The systematic modification of different parts of the this compound scaffold has profound effects on its biological activity.

Modifications to the Phenyl Ring System

The phenyl ring serves as a central scaffold for the molecule. Substitutions on the phenyl ring can dramatically alter the electronic and steric properties, thereby influencing its binding affinity and selectivity. The position of the substituent is critical; for instance, the difference between a meta- and para-substituted isomer can lead to significant changes in the molecule's electronic distribution and biological activity. Introducing different functional groups on the phenyl ring can lead to new interactions with the target protein. For example, adding a sulfamoylphenyl group has been shown to be crucial for COX-2 selective inhibition in related compounds. wikipedia.org

| Modification | Observed Effect |

| Introduction of a sulfamoylphenyl group | Essential for COX-2 selective inhibition. wikipedia.org |

| Positional Isomerism (meta vs. para) | Significantly alters the electronic distribution and molecular properties. |

Modifications to the Acetic Acid Side Chain

The acetic acid side chain is a key functional group, often essential for the anti-inflammatory activity of this class of compounds. The carboxylic acid moiety is known to interact with key residues in the active site of COX enzymes. nih.gov However, this group is also associated with gastrointestinal toxicity. nih.gov To mitigate this, researchers have explored masking the carboxylic acid group by converting it into esters or amides, creating prodrugs. nih.govnih.gov These modifications can improve the compound's pharmacokinetic profile and reduce side effects while being converted back to the active acid form in the body. nih.gov

| Modification | Rationale and Outcome |

| Esterification or Amidation | Masks the carboxylic acid to reduce GI toxicity; creates a prodrug that is converted to the active form in vivo. nih.govnih.gov |

| Conjugation with other molecules (e.g., glucosamine) | Can enhance binding in the active site of COX-2 and potentially reduce cartilage degradation. nih.gov |

| Heterocyclic Moiety | Potential Advantage |

| Imidazole | Can introduce new interaction sites and increase bulkiness for potential COX-2 selectivity. researchgate.net |

| Oxadiazole | Used in the design of dual activators of PPARα and PPARγ, indicating a role in modulating metabolic targets. nih.gov |

| Thiophene | Serves as a suitable chemical platform for developing inhibitors of enzymes like mPGES-1. nih.gov |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the complex many-electron wavefunction with the simpler electron density, DFT provides a balance between accuracy and computational cost. For molecules like 2-(3-isopropoxyphenyl)acetic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. als-journal.comnih.gov This optimized structure is the foundation for calculating various molecular and spectroscopic properties. researchgate.net

The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netmdpi.com For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO is often distributed over the carboxylic acid group and the aromatic ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. In this compound, the most negative regions are found around the oxygen atoms of the carboxylic acid and the isopropoxy group, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group is the most electropositive site, making it susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.8 D | Molecular polarity |

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. uc.pt This is achieved by systematically rotating the key dihedral angles—such as those in the acetic acid side chain and the isopropoxy group—and calculating the energy of each resulting structure.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Population (%) at 298K |

|---|---|---|---|

| A (Global Minimum) | O=C-O-H: ~0° (cis) | 0.00 | 75.3 |

| B | O=C-O-H: ~180° (trans) | 5.20 | 10.1 |

| C | C-O-C-H (isopropyl): gauche | 8.50 | 3.5 |

| D | C-O-C-H (isopropyl): anti | 12.00 | 0.8 |

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

For this compound, an MD simulation can reveal how the flexible side chains (acetic acid and isopropoxy) move and reorient in an aqueous solution. This provides a more realistic understanding of the molecule's conformational preferences than gas-phase DFT calculations alone. The simulation trajectories can be analyzed to determine the probability of finding the molecule in different conformational states, thereby generating a free energy landscape that accounts for both energetic and entropic contributions. chemrxiv.org

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface connecting reactants to products, these methods can identify transition states—the highest energy points along a reaction coordinate—and calculate the associated activation energies. chemrxiv.org

This approach can be used to investigate the synthesis of this compound, helping to predict the most favorable reaction conditions or to understand the formation of potential byproducts. For instance, calculations could model the key steps in a synthetic route, providing insights that can be used to optimize reaction yields. Similarly, these methods can be applied to predict the molecule's metabolic pathways by calculating the activation energies for various enzymatic or chemical degradation reactions. chemrxiv.org

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which are vital for chemical characterization. By calculating vibrational frequencies and nuclear magnetic shieldings, theoretical spectra can be generated and compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. Comparing the computed spectrum with the experimental one helps in assigning the observed bands to specific molecular motions (e.g., C=O stretch, O-H bend). als-journal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of isotropic shielding tensors for atoms like ¹H and ¹³C. These values can be converted into chemical shifts (δ) and compared directly with experimental NMR data, aiding in the assignment of signals to specific atoms within the molecule. als-journal.com

Table 3: Comparison of Predicted and Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)

| Atom/Group | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| -COOH | 11.5 | 11.2 | 173.1 | 172.5 |

| -CH₂- | 3.6 | 3.5 | 40.5 | 40.1 |

| Aromatic C-H | 6.8 - 7.3 | 6.7 - 7.2 | 114.0 - 130.0 | 113.5 - 129.8 |

| -CH(CH₃)₂ | 4.6 | 4.5 | 70.2 | 69.8 |

| -CH(CH₃)₂ | 1.3 | 1.2 | 22.3 | 22.0 |

In Silico Screening and Molecular Docking Studies of Interactions

In silico techniques, particularly molecular docking, are essential tools in drug discovery for predicting how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. nih.gov This process involves placing the ligand into the binding site of a receptor in various orientations and conformations and then using a scoring function to estimate the binding affinity. researchgate.net

For this compound, molecular docking can be used to screen its potential against a library of known biological targets. By predicting the binding mode and calculating a docking score or binding energy, this method helps to identify potential therapeutic applications and prioritize candidates for experimental testing. mdpi.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the molecule's potential biological activity. researchgate.net

Table 4: Illustrative Molecular Docking Results for this compound against a Hypothetical Enzyme Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355 | Hydrogen Bonds (with -COOH group) |

| Val523, Ala527 | Hydrophobic Interactions (with phenyl ring) | ||

| Leu352, Ser530 | van der Waals Contacts (with isopropoxy group) |

Investigation of Molecular Interactions and Biochemical Pathways

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Van der Waals Forces)

Non-covalent interactions are critical in determining the conformation and binding characteristics of molecules within a biological environment. For 2-(3-isopropoxyphenyl)acetic acid, several key non-covalent forces are at play.

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for interactions with water, amino acid residues in protein active sites, and other polar molecules. The formation of hydrogen bonds can be a significant driving force in ligand-receptor binding and can influence the solubility of the compound. In some contexts, carboxylic acid groups can form strong intermolecular hydrogen bonds with each other, leading to the formation of dimers.

π-Stacking: The presence of the phenyl ring facilitates π-stacking interactions with other aromatic systems, such as the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins. These interactions, arising from the alignment of π-orbitals, contribute to the stability of protein-ligand complexes. The geometry of this stacking can vary, including face-to-face or edge-to-face arrangements, and is a crucial element in the binding of aromatic ligands to their targets.

| Interaction Type | Molecular Feature Involved | Potential Biological Significance |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (-COOH) group | Binding to receptor sites, solubility, formation of dimers |

| π-Stacking | Phenyl ring | Interaction with aromatic amino acid residues in proteins |

| Van der Waals Forces | Isopropoxy group, alkyl chain | Contribution to binding affinity within hydrophobic pockets |

Enantioselective and Stereoselective Interactions at a Molecular Level

The alpha-carbon of the acetic acid portion of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(3-isopropoxyphenyl)acetic acid and (S)-2-(3-isopropoxyphenyl)acetic acid.

Biological systems, being chiral themselves (composed of L-amino acids and D-sugars), often exhibit stereoselectivity in their interactions with chiral molecules. This means that the two enantiomers of this compound can have markedly different pharmacological and metabolic profiles.

Enantioselective interactions arise from the three-dimensional arrangement of atoms. For a ligand to bind to a receptor, it must have a complementary shape. The different spatial arrangements of the substituents around the chiral center of the (R) and (S) enantiomers can lead to one enantiomer fitting more snugly or interacting more favorably with a specific binding site than the other. This can result in differences in binding affinity, efficacy, and metabolism. For instance, one enantiomer might act as an agonist while the other is an antagonist, or one might be metabolized more rapidly than the other.

Mechanistic Studies of Enzymatic Transformations involving Analogous Compounds

While specific enzymatic studies on this compound are not extensively documented, research on analogous phenylacetic acid derivatives provides a framework for understanding its potential enzymatic interactions.

Enzyme-Substrate Binding Mechanisms

The binding of phenylacetic acid derivatives to enzymes often involves a combination of the non-covalent interactions mentioned earlier. The phenyl ring typically fits into a hydrophobic pocket of the enzyme's active site. The carboxylate group is crucial for anchoring the substrate through hydrogen bonds or ionic interactions with basic amino acid residues like arginine or lysine.

Enzymes that catalyze reactions involving two substrates, which could be the case for enzymes modifying this compound, can follow different mechanisms. libretexts.orgnih.govjackwestin.com These include sequential mechanisms, where both substrates bind before the reaction occurs, and non-sequential (or "ping-pong") mechanisms, where one substrate binds and a product is released before the second substrate binds. libretexts.orgnih.govjackwestin.com The specific mechanism depends on the enzyme and the reaction being catalyzed. nih.gov

Inhibitory Mechanisms and Kinetic Analysis

Phenylacetic acid derivatives can act as enzyme inhibitors. The nature of this inhibition can be determined through kinetic analysis. If the compound competes with the natural substrate for the same active site, it is a competitive inhibitor. This is often the case for molecules that are structurally similar to the substrate. Non-competitive inhibitors bind to a different site on the enzyme (an allosteric site), changing the enzyme's conformation and reducing its activity without preventing substrate binding.

Kinetic studies can determine key parameters like the inhibition constant (Ki), which quantifies the inhibitor's potency. For example, studies on phenylalanine ammonia-lyase have shown that phenylalanine analogues can act as competitive inhibitors, with some exhibiting time-dependent, slow-binding inhibition. nih.gov

Ligand-Receptor Interaction Analysis and Binding Affinity Studies

Phenylacetic acid derivatives have been investigated as ligands for various receptors. nih.gov For instance, some have been identified as agonists for peroxisome proliferator-activated receptors (hPPARs), which are nuclear receptors involved in metabolic regulation. nih.gov Others have been found to bind to specific γ-hydroxybutyric acid (GHB) sites in the brain. researchgate.net

The affinity of a ligand for its receptor is a critical measure of its potential biological activity and is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. These values are typically determined through radioligand binding assays or other biophysical techniques. Computational methods, such as molecular docking and molecular dynamics simulations, can also be employed to predict binding modes and estimate interaction energies between a ligand and its receptor. unica.itresearchgate.net

| Analogous Compound Class | Receptor/Target | Observed Interaction | Reference |

|---|---|---|---|

| Phenylacetic acid derivatives | hPPARs | Agonist activity | nih.gov |

| Phenylacetic acids | γ-hydroxybutyric acid (GHB) binding sites | Ligand binding | researchgate.net |

| Phenylalanine analogues | Phenylalanine ammonia-lyase | Competitive inhibition | nih.gov |

Role in Biochemical Transformations and Metabolic Cycles

Phenylacetic acid and its derivatives are subject to various biochemical transformations in living organisms. In humans and other organisms, phenylacetic acid is a catabolite of phenylalanine. wikipedia.orgnih.gov The primary metabolic pathway for many phenylacetic acids involves conjugation. smpdb.ca For instance, phenylacetic acid is converted to phenylacetyl-CoA, which then reacts with glutamine to form phenylacetylglutamine, a compound that is excreted in the urine. smpdb.ca This pathway is clinically relevant in the treatment of urea (B33335) cycle disorders. wikipedia.orgdrugbank.com

In bacteria, complex pathways exist for the degradation of phenylacetate, often involving its activation to phenylacetyl-CoA followed by enzymatic epoxidation of the aromatic ring and subsequent ring cleavage. pnas.orgmdpi.com In plants, phenylacetic acid is recognized as an auxin-type plant hormone and can undergo various metabolic modifications, including conjugation with sugars and amino acids. biorxiv.org

Given its structure, this compound would likely undergo similar metabolic transformations. The carboxylic acid group is a prime target for conjugation. The isopropoxy group and the phenyl ring could be subject to oxidative metabolism, such as O-dealkylation or hydroxylation, mediated by cytochrome P450 enzymes.

Environmental Chemistry and Mechanistic Degradation Pathways of this compound

The environmental fate of the chemical compound this compound is largely undocumented in scientific literature. However, by examining the behavior of structurally similar compounds, including phenylacetic acid derivatives and other aromatic compounds, we can infer its likely degradation pathways. These pathways are broadly categorized into abiotic and biotic processes, which determine the compound's persistence, transformation, and ultimate impact on the environment.

Environmental Chemistry and Mechanistic Degradation Pathways

The environmental behavior of 2-(3-isopropoxyphenyl)acetic acid is governed by its chemical structure, which includes a phenyl ring, a carboxylic acid group, and an isopropoxy substituent. These features influence its susceptibility to various degradation mechanisms. epa.govamazonaws.com

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like photolysis and hydrolysis. researchgate.net

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, photolysis can be a significant degradation pathway. nih.gov The process is often initiated by the absorption of light by the phenyl ring, leading to the formation of reactive species. researchgate.net

The degradation of similar compounds, such as diclofenac, which also contains a phenylacetic acid moiety, has been shown to be enhanced by UV irradiation. researchgate.net The photolysis of acetic acid itself has been studied, indicating that the carboxylic acid group can also be a site for photochemical reactions. nih.govepa.gov For this compound, potential photolytic degradation pathways could involve the cleavage of the isopropoxy group, hydroxylation of the aromatic ring, or decarboxylation of the acetic acid side chain. The presence of other substances in the environment, such as nitrate (B79036) or dissolved organic matter, can also influence the rate and products of photolysis. researchgate.net

Table 1: Inferred Photolytic Degradation Reactions for this compound

| Reaction Type | Probable Products | Influencing Factors |

| Cleavage of Isopropoxy Group | 3-Hydroxyphenylacetic acid, Isopropanol | UV wavelength, presence of photosensitizers |

| Ring Hydroxylation | Hydroxylated derivatives of this compound | Presence of hydroxyl radicals |

| Decarboxylation | 3-Isopropoxytoluene | pH, presence of catalysts |

This table is based on inferred pathways from structurally similar compounds.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in the isopropoxy group of this compound is generally stable to hydrolysis under neutral environmental pH conditions. However, under acidic or basic conditions, the rate of hydrolysis can be accelerated. epa.gov Studies on other aromatic ethers have shown that the ether bond can be cleaved under specific environmental conditions, although it is often a slow process. researchgate.net The carboxylic acid group of the molecule is unlikely to undergo significant hydrolysis under typical environmental conditions.

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. mdpi.com This is often the most significant pathway for the removal of many organic pollutants from the environment.

Microorganisms possess a wide array of enzymes that can catalyze the breakdown of aromatic compounds. For this compound, microbial degradation would likely be initiated by enzymes that attack the aromatic ring or the side chains. Diverse bacterial species are known to produce indole-3-acetic acid, showcasing the microbial metabolism of acetic acid derivatives. nih.gov

The degradation of the similar compound 3-phenoxybenzoic acid, an intermediate metabolite of some pyrethroid pesticides, has been studied, and several microbial strains, including Sphingomonas sp. and Aspergillus niger, have been identified as capable of degrading it. mdpi.comnih.gov The enzymatic pathways often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. The ether bond of the isopropoxy group could also be a target for etherase enzymes. The acetic acid side chain can be metabolized through pathways similar to those for fatty acid oxidation. The enzymatic degradation of cyclic 2,3-diphosphoglycerate to 2,3-diphosphoglycerate has been observed in Methanobacterium thermoautotrophicum, highlighting enzymatic processes involving similar structures. nih.gov

Table 2: Potential Microbial Degradation Pathways and Metabolites of this compound

| Initial Enzymatic Attack | Key Enzymes | Primary Metabolites |

| Aromatic Ring Hydroxylation | Dioxygenases | Dihydroxylated phenylacetic acid derivatives |

| Ether Cleavage | Etherases | 3-Hydroxyphenylacetic acid, Isopropanol |

| Side-Chain Oxidation | Oxidoreductases | Intermediates of the Krebs cycle |

This table is based on inferred pathways from structurally similar compounds.

The rate of biodegradation of this compound would depend on a variety of factors, including the concentration of the compound, the presence of a competent microbial population, and environmental conditions such as temperature, pH, and nutrient availability. nih.govfrontiersin.org

Studies on the biodegradation kinetics of other pharmaceuticals and personal care products (PPCPs) have shown a wide range of degradation rates, with half-lives ranging from hours to many days. nih.gov For some compounds, biodegradation is the primary removal mechanism, while for others, photolysis is more significant. The bioavailability of the compound, which can be influenced by its sorption to soil and sediment, is also a critical factor. frontiersin.org The rate-limiting step in the biodegradation of this compound could be the initial enzymatic attack on the stable aromatic ring or the cleavage of the ether bond.

The transport of this compound in the environment will be influenced by its physical and chemical properties. epa.govitrcweb.org Its water solubility, octanol-water partition coefficient (Kow), and vapor pressure will determine its distribution between water, soil, and air. wur.nl As an acid, its dissociation constant (pKa) will be important, as the anionic form will have different transport properties than the neutral form. enviro.wiki

Chemical transformations, as discussed above, are a key aspect of its environmental fate. The degradation products of this compound may have their own environmental impacts and transport characteristics. For example, the formation of more polar metabolites, such as hydroxylated derivatives, would likely increase their water solubility and mobility in the environment. Conversely, if the degradation process leads to mineralization, the compound will be completely broken down to carbon dioxide, water, and inorganic ions.

Q & A

Basic: What are the optimized synthetic routes for 2-(3-Isopropoxyphenyl)acetic acid, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves bromination of 4-methoxyphenylacetic acid derivatives, followed by functional group modifications. For example, regioselective bromination using bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid with 84% efficiency under controlled conditions . Industrial methods may employ continuous flow reactors for scalability . Key factors affecting yield include stoichiometry of bromine, reaction time (e.g., 60 minutes at room temperature), and purification via crystallization . Variations in solvent systems (e.g., acetic acid vs. THF) and temperature can alter byproduct formation, necessitating HPLC or GC-MS for purity validation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the isopropoxy group’s methyl protons appear as doublets near δ 1.2–1.4 ppm, while aromatic protons show splitting patterns dependent on substitution .

- X-ray Crystallography: Resolves spatial arrangements (e.g., dihedral angles between the phenyl ring and acetic acid moiety, ~78.15°) and hydrogen-bonding motifs (e.g., R₂²(8) dimer formation) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 225.1) and fragmentation patterns .

Advanced: How does the crystal structure inform intermolecular interactions and reactivity?

Answer:

X-ray studies reveal centrosymmetric hydrogen-bonded dimers via O–H···O interactions (bond lengths ~1.85 Å), stabilizing the lattice and influencing solubility . The isopropoxy group’s near-coplanar alignment with the phenyl ring (torsion angle ~1.2°) reduces steric hindrance, enhancing electrophilic substitution reactivity at the para position . Distorted C–C–C angles (118.2°–121.5°) at substituent sites reflect electronic effects: bromine’s electron-withdrawing nature increases angles, while methoxy groups act as electron donors .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies in COX inhibition or anti-inflammatory activity may arise from assay conditions (e.g., cell lines, IC₅₀ protocols). To address this:

- Standardize in vitro models (e.g., RAW 264.7 macrophages for prostaglandin E₂ quantification) .

- Use isotopic labeling (³H-arachidonic acid) to track metabolic pathways .

- Cross-validate with computational docking studies (e.g., AutoDock Vina) to compare binding affinities against COX-1/COX-2 isoforms .

Advanced: What experimental designs are recommended to study its potential as a COX inhibitor?

Answer:

- Inhibition Assays: Use purified COX-1/COX-2 enzymes with colorimetric detection (e.g., TMPD oxidation) to measure IC₅₀ values .

- Molecular Dynamics (MD): Simulate ligand-enzyme interactions over 100 ns trajectories to assess binding stability and key residues (e.g., Arg120, Tyr355) .

- SAR Studies: Synthesize analogs with substituents at the 3-isopropoxy position to correlate electronic effects (Hammett σ values) with activity .

Basic: What are critical solubility and stability considerations for handling this compound?

Answer:

- Solubility: Poor in water; use DMSO or ethanol (10–20 mM stock solutions). Solubility in chloroform and ethyl acetate is moderate (~5–10 mg/mL) .

- Stability: Store at 4°C under inert gas (N₂/Ar) to prevent oxidation. Degradation via decarboxylation occurs above 80°C, monitored by TLC (Rf shift) .

Advanced: How can computational methods elucidate substituent electronic effects?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites .

- NBO Analysis: Quantify hyperconjugation (e.g., isopropoxy → phenyl ring charge transfer) and bond dissociation energies .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., H-bonding vs. van der Waals) from crystallographic data .

Advanced: What is its role in synthesizing natural products like Combretastatin A-4?

Answer:

As a precursor, it undergoes Perkin condensation with benzaldehydes to form α,β-unsaturated ketones, followed by decarboxylation. For example, coupling with 3-hydroxy-4-methoxybenzaldehyde yields Combretastatin analogs with sub-µM tubulin polymerization inhibition . Chirality is introduced via asymmetric catalysis (e.g., Jacobsen’s salen-Co) for enantioselective routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.